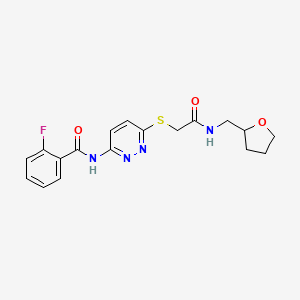

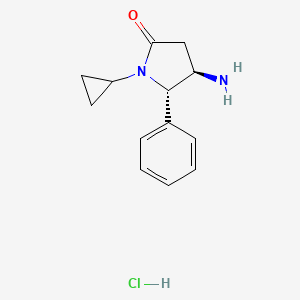

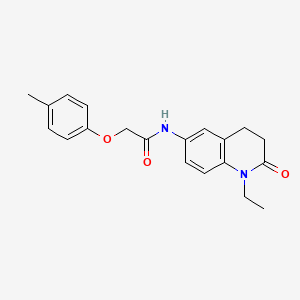

![molecular formula C11H15N5O3S B2823430 3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine CAS No. 1903046-74-1](/img/structure/B2823430.png)

3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine (DMXAA) is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first identified as a potent activator of the immune system in mice in the early 2000s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential clinical applications.

Applications De Recherche Scientifique

DNA Cleavage and Antitumor Activity Research on derivatives of 3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), has shown significant potential in antitumor applications. These compounds are noted for their ability to undergo bioreductive activation, selectively targeting oxygen-deficient (hypoxic) tumor cells, a common characteristic of solid tumors. The mechanism involves the generation of radicals that cause DNA cleavage, indicating the potential of these compounds in enhancing the efficacy of cancer therapies, particularly in hypoxic tumor environments, without increasing toxicity to surrounding normal tissues (Daniels & Gates, 1996; Anderson et al., 2003; Brown, 1993).

Radical Formation and Mechanism of Action The formation of reactive radicals following enzymatic reduction of 3-substituted analogues of tirapazamine further elucidates the compound's mechanism of action. These studies help understand how the benzotriazine di-N-oxide class of bioreductive hypoxia-selective prodrugs (HSPs) forms reactive radicals that effectively damage cancer cells. This insight is crucial for developing new analogues with improved efficacy and reduced toxicity (Shinde et al., 2010).

Chemical Synthesis and Structural Studies Research into the chemical synthesis and characterization of various analogues and derivatives based on the 3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine scaffold has expanded the understanding of these compounds' potential applications. These studies contribute to the development of new compounds with potential biological activities, including antimicrobial and antifungal agents, showcasing the versatility of this chemical structure in drug development (Nema & Srivastava, 2007; Shah et al., 2013).

Propriétés

IUPAC Name |

3-[2-(dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-15(2)20(18,19)12-7-8-16-11(17)9-5-3-4-6-10(9)13-14-16/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHRTOIICUABMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

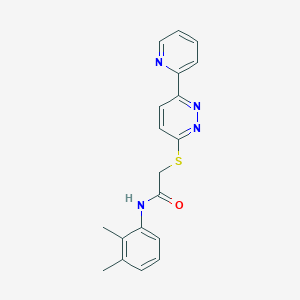

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

methanone](/img/structure/B2823351.png)

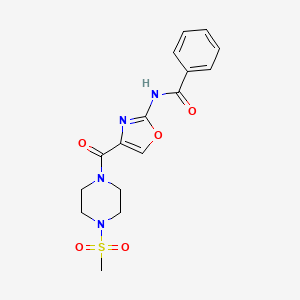

![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)